6-(4-methoxyphenyl)-1-methyl-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-methoxyphenyl)-1-methyl-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound belonging to the class of pyrazolopyridines
Preparation Methods
The synthesis of 6-(4-methoxyphenyl)-1-methyl-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine.
Formation of the pyridine ring: The pyrazole intermediate is then subjected to electrophilic cyclization to form the pyrazolopyridine core.
Introduction of substituents: Various substituents, such as the methoxyphenyl group, are introduced through cross-coupling reactions, such as Suzuki coupling, using appropriate boronic acids.
Final modifications: The final compound is obtained by introducing the carboxamide group through amidation reactions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
6-(4-methoxyphenyl)-1-methyl-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and pyridine rings, using reagents like halogens or alkylating agents.
Coupling reactions: Cross-coupling reactions, such as Suzuki or Heck coupling, can be used to introduce various substituents onto the aromatic rings.
Scientific Research Applications
6-(4-methoxyphenyl)-1-methyl-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: It is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-1-methyl-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects .
Comparison with Similar Compounds
6-(4-methoxyphenyl)-1-methyl-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:
Phenylpyrazoles: These compounds contain a pyrazole ring bound to a phenyl group and share some structural similarities with the target compound.
Thiophene derivatives: These heterocyclic compounds contain a sulfur atom and are known for their diverse biological activities.
Triazolopyridines: These compounds have a triazole ring fused to a pyridine ring and are studied for their medicinal properties.
Properties
Molecular Formula |
C22H24N6O2 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-1-methyl-N-[1-(3-methylpyrazol-1-yl)propan-2-yl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H24N6O2/c1-14-9-10-28(26-14)13-15(2)24-22(29)18-11-20(16-5-7-17(30-4)8-6-16)25-21-19(18)12-23-27(21)3/h5-12,15H,13H2,1-4H3,(H,24,29) |
InChI Key |
OKRTWOAIAKESLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)CC(C)NC(=O)C2=CC(=NC3=C2C=NN3C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.